Product packaging for Ethyl 2-cyano-4-methylhexanoate(Cat. No.:CAS No. 773084-98-3)

Ethyl 2-cyano-4-methylhexanoate

Cat. No.: B586238
CAS No.: 773084-98-3
M. Wt: 183.251
InChI Key: LCLZDYIKGLAGBW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-methylhexanoate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B586238 Ethyl 2-cyano-4-methylhexanoate CAS No. 773084-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-4-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-8(3)6-9(7-11)10(12)13-5-2/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLZDYIKGLAGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of α Cyanoesters in Modern Organic Synthesis

α-Cyanoesters, the class of compounds to which Ethyl 2-cyano-4-methylhexanoate belongs, are highly significant intermediates in modern organic synthesis. acs.orghilarispublisher.com Their importance stems from the presence of two distinct and reactive functional groups attached to the same carbon atom, which allows for a wide range of chemical transformations. These compounds are considered important scaffolds because they can be readily converted into a variety of useful chiral molecules, including amines, amino acids, and amino alcohols. nih.gov

The dual functionality of α-cyanoesters makes them powerful tools for constructing complex molecules. The cyano (nitrile) group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can undergo hydrolysis, amidation, or reduction to an alcohol. youtube.com Furthermore, the α-proton (the hydrogen on the carbon between the cyano and ester groups) is particularly acidic, facilitating the formation of a stabilized carbanion (enolate). This enolate is an excellent nucleophile, enabling the formation of new carbon-carbon bonds through reactions like alkylations and aldol (B89426) additions. acs.orgyoutube.com This reactivity is harnessed in classic transformations like the Malonic Ester Synthesis, which provides a route to substituted carboxylic acids. youtube.com

In pharmaceutical and medicinal chemistry, α-cyanoesters are key intermediates in the synthesis of bioactive compounds and drugs. google.com For example, they are used in the production of sedatives, anticonvulsants, and other complex pharmaceutical agents. Their ability to participate in cyclization reactions is also exploited in the synthesis of heterocyclic compounds and alkaloids, which are prevalent in natural products and drug molecules. acs.org

Historical Development and Evolution of Synthetic Strategies for Chiral Alkyl Cyanoesters

The synthesis of alkyl cyanoesters has evolved significantly, with a major focus on controlling stereochemistry to produce single-enantiomer (chiral) products, which is crucial for the pharmaceutical industry. hilarispublisher.com

Historically, the preparation of specific enantiomers from a racemic mixture (a 50:50 mix of both mirror images) relied on classical resolution techniques. hilarispublisher.comrsc.org These methods often involved reacting the racemic cyanoester with a chiral resolving agent to form diastereomers, which, having different physical properties, could be separated by crystallization or chromatography. rsc.org While effective, this approach is often inefficient as it discards at least half of the material.

The advent of asymmetric synthesis brought about more efficient and elegant strategies. hilarispublisher.com One early approach involved the use of chiral auxiliaries. In this method, a non-chiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

The most profound evolution in synthesizing chiral alkyl cyanoesters came with the development of enantioselective catalysis. hilarispublisher.com This field, recognized with the 2021 Nobel Prize in Chemistry, uses small amounts of a chiral catalyst to steer a reaction towards the formation of one specific enantiomer. youtube.comyoutube.comyoutube.com Key strategies that have been applied to the synthesis of chiral α-cyanoesters include:

Transition Metal Catalysis : Chiral complexes of metals like molybdenum can catalyze asymmetric allylic alkylation (AAA) reactions of cyanoester nucleophiles, producing highly functionalized chiral products with excellent enantioselectivity. acs.org

Organocatalysis : Small, metal-free organic molecules, such as the amino acid proline and its derivatives, have emerged as powerful catalysts for asymmetric reactions. youtube.comyoutube.com These catalysts can activate substrates by forming chiral enamines or iminium ions, enabling reactions like the Mannich reaction to produce β-amino cyanoesters with high enantiomeric excess. nih.govyoutube.comyoutube.com

Halogen-Bonding Catalysis : A more recent development involves the use of chiral halonium salts as catalysts. These catalysts utilize halogen bonding to control the stereochemical outcome of reactions, such as the asymmetric synthesis of β-amino cyanoesters featuring contiguous stereocenters. nih.gov

These modern catalytic methods represent a paradigm shift, moving from stoichiometric chiral reagents to catalytic and more sustainable approaches for the efficient production of valuable chiral building blocks. hilarispublisher.comnih.gov

Structural Features and Reactive Sites of Ethyl 2 Cyano 4 Methylhexanoate for Synthetic Manipulation

Classical and Established Synthetic Routes for α-Cyanoesters.

The traditional methods for synthesizing α-cyanoesters have been refined over decades and remain relevant for their robustness and scalability. These routes typically involve the formation of a carbon-carbon bond adjacent to both a nitrile and an ester group, leveraging the activating effects of these electron-withdrawing functionalities.

Knoevenagel Condensation and its Variants in Cyanoester Synthesis.wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation is a venerable reaction in organic synthesis, named after Emil Knoevenagel, that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com In the context of α-cyanoester synthesis, this typically involves the condensation of ethyl cyanoacetate (B8463686) with an appropriate carbonyl compound. For the synthesis of a precursor to this compound, one could envision a reaction between ethyl cyanoacetate and 4-methylhexanal.

The reaction is generally catalyzed by a weak base, such as an amine or its salt, which facilitates the deprotonation of the α-carbon of the cyanoacetate to form a nucleophilic enolate. wikipedia.org This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to a β-hydroxy intermediate which subsequently undergoes dehydration to yield an α,β-unsaturated cyanoester. sigmaaldrich.com

A significant variant of this reaction is the Doebner modification , which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to concomitant decarboxylation. wikipedia.org

Catalyst TypeReactantsConditionsOutcome
Weakly basic amine (e.g., piperidine)Aldehyde/Ketone + Active methylene compound (e.g., ethyl cyanoacetate)Base catalysisα,β-unsaturated product (after dehydration)
Pyridine (Doebner modification)Aldehyde + Malonic acid derivativeRefluxing pyridineCondensation with decarboxylation

Alkylation of Cyanoacetic Acid Derivatives.zenodo.org

A straightforward and widely employed method for the synthesis of substituted α-cyanoesters is the direct alkylation of cyanoacetic acid esters. zenodo.org This approach relies on the acidity of the α-proton of the cyanoacetate, which can be removed by a suitable base to generate a carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide or other electrophilic species to form a new carbon-carbon bond.

For the synthesis of this compound, this would involve the alkylation of ethyl cyanoacetate with a 1-halo-2-methylbutane. The choice of base is critical to avoid side reactions such as self-condensation or saponification of the ester. Common bases include sodium ethoxide in ethanol (B145695).

The efficiency of the alkylation can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. The use of different alkyl halides can lead to the formation of a variety of substituted cyanoesters. zenodo.org

BaseSubstrateAlkylating AgentProduct
Sodium ethoxideEthyl cyanoacetateMethyl iodideEthyl 2-cyanopropanoate
Sodium ethoxideEthyl cyanoacetateIsopropyl iodideEthyl 2-cyano-3-methylbutanoate
Sodium ethoxideEthyl cyanoacetateIsoamyl iodideEthyl 2-cyano-5-methylhexanoate

Michael Addition Strategies for Substituted Cyanoesters.wikipedia.orgnumberanalytics.com

The Michael addition, or conjugate addition, provides another powerful tool for the synthesis of substituted cyanoesters. wikipedia.orgnumberanalytics.com This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org In the synthesis of substituted cyanoesters, the enolate of a cyanoacetate can act as the Michael donor.

To synthesize a precursor to this compound, one could react the enolate of ethyl cyanoacetate with an α,β-unsaturated ester, such as ethyl 2-methylbut-2-enoate. The initial adduct would then require further transformation to arrive at the target molecule.

The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. wikipedia.org The choice of base and reaction conditions can influence the stereochemical outcome of the reaction, particularly when chiral substrates or catalysts are employed. nih.gov

Michael DonorMichael AcceptorCatalystProduct Type
Enolate of ethyl cyanoacetateα,β-unsaturated esterBase1,5-dicarbonyl compound
Enolate of ethyl cyanoacetateVinyl ketoneBifunctional thiourea/tertiary amineMultifunctional compound with quaternary stereocenter nih.gov
Diethylaluminum cyanideα,β-unsaturated oxazolidinone-β-substituted γ-nitroacid precursor mdpi.com

Catalytic Asymmetric Synthesis of Chiral α-Cyanoesters.organic-chemistry.orgcapes.gov.br

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, including α-cyanoesters. These methods allow for the enantioselective formation of stereocenters, providing access to optically pure compounds which are crucial in the pharmaceutical industry.

Chiral Organocatalysis in Enantioselective α-Cyanoester Formation.nih.govyoutube.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. nih.govyoutube.com Chiral organocatalysts can create a chiral environment around the reacting species, directing the formation of one enantiomer over the other.

In the context of α-cyanoester synthesis, chiral organocatalysts can be employed in various reaction types, including Michael additions and alkylations. For instance, bifunctional organocatalysts bearing both a Brønsted acid and a Lewis base moiety can activate both the nucleophile and the electrophile, leading to high enantioselectivity. nih.gov

Phase-Transfer Catalysis with Chiral Quaternary Ammonium (B1175870) Salts.psu.edunih.govnih.gov

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. nih.gov In the asymmetric synthesis of α-cyanoesters, chiral phase-transfer catalysts, particularly chiral quaternary ammonium salts derived from cinchona alkaloids, have proven to be highly effective. nih.gov

These catalysts facilitate the transfer of an anionic nucleophile, such as the enolate of a cyanoacetate, from an aqueous or solid phase to an organic phase where the electrophile resides. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in an enantioselective transformation. This method has been successfully applied to the asymmetric alkylation of glycine (B1666218) imines, which are precursors to α-amino acids. organic-chemistry.orgresearchgate.net

The structure of the chiral quaternary ammonium salt is crucial for achieving high enantioselectivity. Factors such as the nature of the substituents on the nitrogen atom and the backbone of the catalyst play a significant role in the stereochemical outcome of the reaction. nih.gov

Catalyst TypeReactionSubstrateEnantiomeric Excess (ee)
Cinchona alkaloid-derived quaternary ammonium saltsAsymmetric alkylationGlycine iminesHigh ee researchgate.net
Cinchona alkaloid-derived quaternary ammonium saltsEnantioselective fluorinationα-CyanoacetatesGood to moderate ee
Chiral spiro-ammonium saltsAsymmetric alkylationProtected glycine derivativeHigh ee nih.gov
Halogen-Bonding Catalysis in Asymmetric Mannich Reactions

A significant advancement in the synthesis of chiral β-amino cyanoesters, including structures related to this compound, involves the use of halogen-bonding catalysis in asymmetric Mannich reactions. beilstein-journals.orgnih.gov This method allows for the construction of contiguous tetrasubstituted carbon stereogenic centers, which are important structural motifs in many biologically active molecules. beilstein-journals.orgnih.gov

The Mannich reaction, a cornerstone in organic synthesis for preparing β-amino carbonyl compounds, has been adapted using chiral halogen-bonding catalysts to achieve high enantioselectivity. beilstein-journals.orgnih.govrsc.org Chiral halonium salts, particularly those based on a binaphthyl scaffold, have demonstrated strong halogen-bonding-donor capabilities, acting as powerful asymmetric catalysts. beilstein-journals.orgnih.gov In these reactions, the halogen-bond donor activates the imine component, facilitating a stereoselective nucleophilic attack by a pronucleophile.

A plausible reaction mechanism involves the deprotonation of the pre-nucleophile by a base, such as potassium carbonate, to form an intermediate that then undergoes cation exchange with the chiral halonium salt. beilstein-journals.orgnih.gov This generates a chiral ion pair. The subsequent attack of this chiral nucleophilic intermediate on the imine leads to the formation of the desired product with controlled stereochemistry. beilstein-journals.orgnih.gov Research has shown that this method can produce β-amino cyanoesters in excellent yields with enantiomeric excesses (ee) reaching up to 86%. beilstein-journals.org

Table 1: Asymmetric Mannich Reaction of N-Boc Imines with Malononitrile (B47326) using a Quinidine-Derived Catalyst

Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
5249596
2249396
1489196
0.5728895

Data sourced from a study on asymmetric Mannich reactions of malononitrile with N-Boc aldimines and ketimines using a chiral organic base catalyst with halogen-bonding-donor functionality. rsc.org

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis represents another powerful strategy for the asymmetric synthesis of chiral molecules like the stereoisomers of this compound. While specific examples for this exact compound are not detailed in the provided search results, the general principles of transition metal-catalyzed asymmetric reactions are well-established and applicable. These methods often involve the use of a chiral ligand complexed to a transition metal center, which then coordinates to the substrates and facilitates a stereoselective transformation.

For instance, chiral N,N'-dioxide metal catalysts have been successfully employed in the asymmetric tandem isomerization/α-Michael addition of β,γ-unsaturated 2-acyl imidazoles. researchgate.net This demonstrates the potential of transition metal systems to control both regioselectivity and stereoselectivity in reactions involving unsaturated carbonyl compounds. Such strategies could be adapted for the synthesis of precursors to this compound. Microwave-assisted synthesis has also been utilized in conjunction with transition metal complexes, often leading to higher yields and shorter reaction times. mdpi.com

Biocatalytic Approaches for Enantioselective Resolution and Synthesis

Biocatalysis has emerged as a green and efficient tool for producing enantiomerically pure compounds, including chiral drugs and their intermediates. nih.gov This approach utilizes enzymes or whole-cell systems to catalyze stereoselective reactions, offering high efficiency and yields under mild conditions. nih.gov

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. researchgate.netrsc.orgmdpi.com This technique relies on the ability of an enzyme, often a lipase (B570770), to selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enriched. researchgate.netrsc.org For racemic this compound, a lipase could be employed to selectively hydrolyze or transesterify one of the enantiomers.

For example, lipases such as those from Candida antarctica (CALB) and Candida rugosa have been successfully used in the kinetic resolution of various racemic alcohols and esters. researchgate.netmdpi.com The efficiency of the resolution is often quantified by the enantiomeric excess of the product (eep) and the conversion (c). In some cases, dynamic kinetic resolution (DKR) is employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. osaka-u.ac.jpmdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of (rac)-1-Phenylethanol

LipaseAcylating AgentConversion (%)eep (%)
Novozym 435Vinyl acetate49>99
CALB-MCF-3.0MeVinyl acetate49>99
Novozym 435Isopropenyl acetate48>99
CALB-MCF-3.0MeIsopropenyl acetate48>99

Data from a study on the kinetic resolution of (rac)-1-phenylethanol using lipase immobilized on mesocellular siliceous foams (MCFs). mdpi.com

De Novo Biocatalytic Pathways for Chiral Cyanoesters

Beyond resolution, biocatalysis offers the potential for the de novo synthesis of chiral compounds, starting from achiral precursors. nih.gov This can be achieved through the use of engineered enzymes or whole-cell systems that contain specific metabolic pathways. While a direct de novo biocatalytic pathway for this compound is not explicitly described in the provided results, the principles of this approach are well-documented for other chiral molecules.

For instance, the green synthesis of pregabalin, a drug with a chiral center, utilizes a biocatalytic resolution of a cyano-diester intermediate. nih.gov This highlights the industrial applicability of biocatalysis in producing chiral molecules containing a cyano group. nih.gov The development of novel biocatalytic pathways often involves enzyme engineering and the combination of different enzymes to create a synthetic cascade. researchgate.netnih.gov

Advanced Synthetic Techniques and Process Intensification

To improve the efficiency and sustainability of chemical synthesis, advanced techniques and process intensification methods are increasingly being adopted.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer side products. ajrconline.orghstu.ac.bdscispace.com The rapid and uniform heating provided by microwave irradiation can accelerate reaction rates compared to conventional heating methods. ajrconline.orgscispace.com

In the context of synthesizing compounds like this compound, microwave irradiation can be applied to various reaction types. For example, a study demonstrated that irradiating ethyl cyanoacetate with 4-methylhexanoic acid in the presence of a catalytic amount of sulfuric acid at 150°C for just 15 minutes resulted in a 78% conversion rate. This is a significant improvement over the 24 hours required for conventional heating. Microwave-assisted synthesis has also been successfully applied to the synthesis of various heterocyclic compounds and in conjunction with transition metal catalysts. mdpi.comdergipark.org.tr

Table 3: Comparison of Microwave-Assisted and Conventional Synthesis

ReactionMethodTimeYield (%)
Synthesis of PhenetoleMicrowave5 min85
Conventional30 min70
Synthesis of Benzoic AcidMicrowave10 min90
Conventional30 min75
Synthesis of 2-methyl benzimidazoleMicrowave10 min92
Conventional1 hr80

Data from a study on microwave-assisted synthesis of some traditional reactions. ajrconline.org

Flow Chemistry Approaches for Scalable Production and Control

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and pharmaceutical intermediates. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, precise control over reaction parameters, and straightforward scalability. These benefits are particularly relevant for the synthesis of structurally complex molecules like this compound and its stereoisomers, where control over reaction conditions is paramount for achieving high yield and selectivity.

Continuous flow methodologies for producing cyanoacetate derivatives typically involve either the esterification of a corresponding cyano-acid or the alkylation of a cyanoacetate precursor. In a continuous process, reagents are pumped through a network of tubes and reactors, allowing for the creation of well-defined reaction zones with specific conditions. For the industrial production of simple cyanoacetates, processes have been developed that utilize tubular reactors where raw materials are passed through a preheater, a mixer, and the reactor itself before in-line separation, such as distillation. nih.gov Such a setup allows for reaction times as short as 3 to 10 minutes. nih.gov

The implementation of packed-bed reactors, containing solid-supported catalysts or reagents, is a common strategy in flow synthesis. This approach simplifies purification, as the catalyst is retained within the reactor, and allows for extended, continuous operation. For instance, the multi-step synthesis of various organic compounds has been successfully demonstrated using sequentially linked columns containing immobilized catalysts and scavenger resins to remove byproducts, thereby eliminating the need for traditional work-up procedures between steps.

Table 1: Generalized Comparison of Batch vs. Flow Synthesis for Specialty Esters

ParameterBatch ProcessingFlow Chemistry
Scalability Complex, often requires re-optimization of conditions.Simpler, typically achieved by extending run time or "numbering-up" reactors.
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes at any given time. goflow.atnih.gov
Heat Transfer Limited by surface-area-to-volume ratio, can lead to hot spots.Excellent, due to high surface-area-to-volume ratio of microreactors. goflow.atnih.gov
Mass Transfer Can be inefficient, especially in multiphasic systems.Highly efficient, enabling rapid mixing and faster reactions.
Process Control Less precise control over temperature, pressure, and residence time.Precise and automated control over all reaction parameters.
Reproducibility Can vary between batches.High, leading to consistent product quality.

For the synthesis of this compound, a plausible flow process could involve the esterification of 2-cyano-4-methylhexanoic acid with ethanol. In such a setup, the reactants would be continuously pumped through a heated column packed with a solid acid catalyst. The use of two immiscible solvents can facilitate the reaction by allowing for the continuous removal of water, thereby driving the equilibrium towards the product. Another viable flow-based route is the C-alkylation of ethyl cyanoacetate with a suitable 4-methylhexyl halide, where a packed-bed reactor could contain a solid-supported base to facilitate the reaction.

The development of stereoselective syntheses in continuous flow is a more complex challenge but offers a powerful method for producing enantiomerically pure compounds. The primary strategies involve the use of either immobilized chiral catalysts or biocatalysts within the flow reactor. Asymmetric conjugate addition reactions have been successfully implemented in flow systems, for example, using a polystyrene-supported chiral organocatalyst in a packed-bed reactor to produce precursors to pharmaceuticals. nih.gov This approach, when applied to a suitable α,β-unsaturated precursor, could theoretically establish the chiral center found in the stereoisomers of this compound.

Table 2: Exemplary Flow Conditions for General Cyanoacetate Ester Synthesis

ParameterConditionSource
Reactor Type Tubular Reactor / Packed-Bed Reactor nih.gov
Reactants Chloroacetate & Sodium Cyanide in alcohol nih.gov
Temperature 65–150 °C nih.gov
Pressure 0.1–1.0 MPa nih.gov
Residence Time 3–10 minutes nih.gov
Catalyst (Esterification) Sulfuric acid or p-toluenesulfonic acid
Separation Continuous rectification / distillation nih.gov

Enzymatic reactions are particularly well-suited for flow chemistry due to their high selectivity under mild conditions. Immobilized enzymes, such as lipases, can be used in packed-bed or rotating bed reactors for the kinetic resolution of racemic esters. spinchem.com In a potential process for the stereoisomers of this compound, a racemic mixture could be continuously passed through a reactor containing an immobilized lipase. The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer in the ester form. The two products could then be separated downstream. This biocatalytic approach benefits from the mechanical stability offered by certain reactor designs, like the rotating bed reactor, which protects the immobilized enzyme beads from damage and allows for efficient recycling and long-term operation. spinchem.com

Table 3: Potential Strategies for Stereocontrol in Flow Synthesis

StrategyCatalyst/Enzyme TypeReactor ConfigurationPrincipleSource (by Analogy)
Asymmetric Catalysis Immobilized Chiral Organocatalyst (e.g., supported prolinol ether)Packed-Bed Reactor (PBR)Asymmetric conjugate addition to an α,β-unsaturated precursor. nih.gov
Asymmetric Catalysis Immobilized Chiral Metal Complex (e.g., PS-supported PyBOX-CaCl₂)Packed-Bed Reactor (PBR)Enantioselective Michael addition. nih.gov
Biocatalytic Resolution Immobilized Lipase (e.g., from Thermomyces lanuginosus)Packed-Bed or Rotating Bed Reactor (RBR)Enantioselective hydrolysis of the racemic ester to separate stereoisomers. nih.govspinchem.com

The integration of these flow chemistry principles allows for the design of scalable, safe, and highly controlled manufacturing processes for this compound and its individual stereoisomers, meeting the stringent demands of the pharmaceutical and fine chemical industries. nih.gov

Reactivity of the Active Methylene Group at the 2-Position.

The carbon atom at the 2-position of this compound is situated between two electron-withdrawing groups: the cyano group (-CN) and the ethyl ester group (-COOEt). This positioning renders the attached hydrogen atom acidic, making the methylene group "active." This activity is the cornerstone of the compound's utility in forming new carbon-carbon bonds.

Nucleophilic Substitution and Alkylation Reactions.

The active methylene group can be readily deprotonated by a variety of bases to form a resonance-stabilized carbanion. This nucleophilic species can then participate in substitution reactions, most notably alkylation reactions with alkyl halides. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be reliably inferred from studies on the closely related and widely used compound, ethyl cyanoacetate. mdpi.comresearchgate.netnih.govorganic-chemistry.org

The general mechanism for the alkylation of the active methylene group involves the following steps:

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), abstracts the acidic proton from the α-carbon, generating a carbanion. The choice of base depends on the desired reactivity, with stronger bases like NaH leading to more complete deprotonation.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks an electrophilic carbon, typically from an alkyl halide (R-X), in an Sₙ2 reaction. This step forms a new carbon-carbon bond.

A representative procedure for the alkylation of the analogous ethyl cyanoacetate involves reaction with an alkyl bromide in the presence of a base like potassium carbonate and a catalytic amount of sodium iodide in a solvent such as dimethylformamide (DMF). The reaction typically requires heating to proceed at a reasonable rate. Microwave-assisted alkylation has also been shown to be an effective method, often leading to reduced reaction times and improved yields. mdpi.com

Table 1: Reagents and Conditions for Alkylation of Active Methylene Compounds
ReactantAlkylating AgentBaseCatalystSolventConditionsProduct Type
Ethyl CyanoacetateAlkyl BromideK₂CO₃NaIDMFRefluxMono- or di-alkylated product
Ethyl CyanoacetateEthyl IodideK₂CO₃--100°C, 60 min (MW)Mono- and di-alkylated products
Diethyl MalonateAlkyl HalideK₂CO₃ or Cs₂CO₃--Solvent-free (MW)Alkylated product

Data derived from studies on analogous active methylene compounds. mdpi.com

Condensation Reactions with Electrophiles.

The carbanion generated from this compound can also react with other electrophiles, such as aldehydes and ketones, in condensation reactions. The most prominent of these is the Knoevenagel condensation. arkat-usa.orgrsc.orgsigmaaldrich.comresearchgate.netscielo.org.mx This reaction involves the nucleophilic addition of the active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine or an amine salt. scielo.org.mx The reaction proceeds through the following general steps:

Formation of the Enolate: The basic catalyst facilitates the deprotonation of the active methylene group to form the enolate ion.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

Protonation and Dehydration: The intermediate is protonated, and a molecule of water is subsequently eliminated to form a new carbon-carbon double bond.

A variety of catalysts and reaction conditions have been employed for the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, including the use of ionic liquids and microwave irradiation, which can enhance reaction rates and yields. arkat-usa.orgscielo.org.mx

Table 2: Examples of Knoevenagel Condensation with Ethyl Cyanoacetate
AldehydeCatalystSolventConditionsProduct
Benzaldehyde (B42025)DBU-based ionic liquidWater-Ethyl 2-cyano-3-phenylacrylate
Various aromatic aldehydesDIPEAc--Substituted cyanoacrylates
4-(dimethylamino)benzaldehydeDicationic ionic liquid-80°CEthyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate

Data derived from studies on the analogous ethyl cyanoacetate. arkat-usa.orgresearchgate.netscielo.org.mx

Transformations of the Nitrile Functionality.

The cyano group of this compound is a versatile functional group that can undergo a variety of transformations, providing access to a range of other important functionalities, including amines, aldehydes, and carboxylic acid derivatives.

Reduction Reactions to Amines and Aldehydes.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. The reaction typically involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. youtube.com

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). youtube.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The mechanism involves the formation of an imine intermediate, which is then hydrolyzed upon workup to yield the aldehyde. youtube.comchemistrysteps.com

Table 3: Reduction of Nitriles
Starting MaterialReducing AgentProduct
NitrileLiAlH₄Primary Amine
NitrileDIBAL-H, then H₂OAldehyde

General transformations for nitrile-containing compounds. youtube.comchemistrysteps.com

Hydrolysis and Amidation Pathways.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Hydrolysis: Complete hydrolysis of the nitrile group in this compound would yield a dicarboxylic acid derivative. However, the ester group can also be hydrolyzed under these conditions. Selective hydrolysis of the nitrile in the presence of the ester, or vice versa, can be challenging and often depends on the specific reaction conditions. The hydrolysis of the ester group of this compound under acidic or basic conditions yields 2-cyano-4-methylhexanoic acid and ethanol.

Amidation: The nitrile group can react with nucleophiles, such as amines, to form amides. This transformation is typically carried out under conditions that promote the addition of the amine to the carbon-nitrogen triple bond.

Cycloaddition Reactions Involving the Cyano Group.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic compounds.

Thorpe-Ziegler Reaction: In molecules containing two nitrile groups (dinitriles), an intramolecular Thorpe-Ziegler reaction can occur in the presence of a strong base. wikipedia.orgbuchler-gmbh.comsynarchive.comlscollege.ac.innumberanalytics.com This reaction leads to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.com While this compound itself is not a dinitrile, this reaction highlights the reactivity of the nitrile group in cyclization reactions.

[4+2] Cycloadditions: Cyano-containing compounds can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govyoutube.com The electron-withdrawing nature of the cyano group activates the double or triple bond towards reaction with a conjugated diene.

Synthesis of Pyrazoles: Nitriles are valuable precursors for the synthesis of pyrazole (B372694) derivatives. For example, the reaction of a β-ketonitrile with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazole ring. researchgate.netnih.govresearchgate.netnih.gov While specific examples with this compound are not readily available, its structural features suggest its potential as a starting material for the synthesis of substituted pyrazoles.

Reactivity of the Ester Moiety

The ester group in this compound is a primary site for nucleophilic acyl substitution reactions. The two most prominent of these reactions are transesterification and saponification.

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is a versatile method for modifying esters. nih.gov For β-keto esters, which share some reactivity characteristics with cyanoacetates, a range of catalysts including boric acid, methylboronic acid, and various metal complexes have been shown to be effective. nih.gov The process is crucial for synthesizing different ester derivatives which may have applications in fields like agrochemicals and pharmaceuticals. nih.gov

For example, the transesterification of ethyl acetoacetate, a related β-dicarbonyl compound, with various primary and secondary alcohols can be effectively catalyzed by boric acid. nih.gov Similarly, hydrotalcite has been used as an efficient and reusable catalyst for the transesterification of methyl cyanoacetate with ethanol to produce ethyl cyanoacetate. google.com This reaction is typically performed at temperatures between 80-85°C. google.com It is expected that this compound would undergo similar transformations in the presence of a suitable alcohol and catalyst.

Table 1: Representative Catalysts and Conditions for Transesterification of Related Esters

Ester SubstrateAlcoholCatalystConditionsYieldReference
Ethyl AcetoacetateBenzyl AlcoholBoric AcidToluene, Reflux, 5h97% nih.gov
Methyl CyanoacetateEthanolHydrotalcite80-85°C, 6-12hNot specified google.com
Ethyl-10-undecenoate1,4-CyclohexanedimethanolCu-deposited V2O5High TemperatureHigh nih.gov

Saponification and Nucleophilic Acyl Substitution

Saponification is the base-promoted hydrolysis of an ester, which yields an alcohol and a carboxylate salt. organicchemistrytutor.commasterorganicchemistry.com This reaction is a fundamental transformation in organic chemistry. organicchemistrytutor.com The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. organicchemistrytutor.comyoutube.com Subsequently, the alkoxide group is eliminated, forming a carboxylic acid, which is then immediately deprotonated by the strong base to yield a carboxylate salt. masterorganicchemistry.com This final deprotonation step is essentially irreversible and drives the reaction to completion. organicchemistrytutor.commasterorganicchemistry.com

In the case of this compound, saponification with a base like sodium hydroxide would break the ester bond to produce ethanol and sodium 2-cyano-4-methylhexanoate. pearson.com An acidic workup would then be required to protonate the carboxylate and isolate the final 2-cyano-4-methylhexanoic acid product. organicchemistrytutor.commasterorganicchemistry.com The general procedure often involves dissolving the ester in a mixture of an alcohol (like methanol) and an aqueous solution of a strong base, followed by heating. operachem.com

Stereoselective Transformations Involving the Chiral Center

The carbon at the 4-position of the hexanoate (B1226103) chain in this compound is a chiral center. The presence of this stereocenter can influence the stereochemical outcome of reactions at other positions in the molecule.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com In molecules that already possess a chiral center, such as this compound, new stereocenters can be formed with a bias for one configuration due to the steric and electronic influence of the existing chiral center. numberanalytics.com

For instance, reactions involving the α-carbon (the carbon adjacent to the cyano and ester groups) can exhibit diastereoselectivity. The alkylation of chiral 2-cyano esters, for example, has been studied as a route to asymmetrically substituted β-lactams, demonstrating that the existing chirality can direct the approach of incoming electrophiles. acs.org Similarly, in aldol-type reactions, the use of chiral auxiliaries or catalysts can control the formation of diastereomers. numberanalytics.com While specific studies on the diastereoselective reactions of this compound are not prevalent, the principles of stereochemical control observed in similar systems, like the diastereoselective Mannich reactions of β-dicarbonyls, suggest that such control is feasible. nih.gov

Enantioselective synthesis is a critical process for creating compounds with a specific three-dimensional arrangement, which is particularly important in pharmaceutical and materials science. wikipedia.org This can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or starting from a "chiral pool" of readily available enantiopure materials. wikipedia.org

While this compound itself is a chiral molecule, its derivatization can be controlled to produce specific enantiomers of more complex products. For example, enantioselective catalytic α-alkylation of cyanoacetates using chiral phase-transfer catalysts has been shown to produce acyclic compounds with quaternary stereocenters in high enantiomeric excess. nih.gov This type of reaction could be applied to a racemic mixture of this compound to selectively produce a desired enantiomer of a more complex derivative. Furthermore, chiral molecules can be used in the synthesis of chiral probes for molecular recognition and catalysis. nih.gov The enantioselective synthesis of chiral saddle-shaped molecules has been achieved through the cycloaddition of diynes with alkynoates, showcasing a method where chirality is built into the molecular framework. nih.gov

Kinetic and Mechanistic Investigations of Key Transformations

The reactivity of this compound is largely dictated by the acidic α-hydrogen and the electrophilic carbonyl carbon. The kinetics and mechanisms of reactions involving these sites, such as the Knoevenagel condensation and Michael addition, are well-studied for related compounds like ethyl cyanoacetate.

The Knoevenagel condensation involves the reaction of an active methylene compound, like a cyanoacetate, with an aldehyde or ketone. mdpi.com The mechanism is base-catalyzed, where the base deprotonates the α-carbon to form a carbanion, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde or ketone. scielo.org.mx This is followed by dehydration to yield the final condensed product. scielo.org.mx Studies have shown that various catalysts, including DABCO promoted by ionic liquids and even photo-activated carbon dots, can facilitate this reaction, sometimes with significant acceleration in reaction rates. mdpi.comrsc.org For example, ultrasonic activation has been shown to remarkably influence the kinetics of the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate. researchgate.net

The Michael addition, or conjugate addition, is another key reaction where a nucleophile, such as the enolate of this compound, adds to an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism involves the formation of a resonance-stabilized carbanion from the cyanoacetate in the presence of a base. adichemistry.com This carbanion then attacks the β-carbon of the α,β-unsaturated system. adichemistry.com The reaction is thermodynamically controlled and is a powerful method for forming C-C bonds. wikipedia.orgadichemistry.com

Table 2: Key Mechanistic Features of Reactions Involving α-Cyano Esters

ReactionKey IntermediateDriving ForceTypical ConditionsReference
Saponification Tetrahedral IntermediateIrreversible deprotonation of carboxylic acidAqueous base (e.g., NaOH), heat organicchemistrytutor.commasterorganicchemistry.com
Knoevenagel Condensation Enolate/CarbanionDehydration to form a conjugated systemBase catalyst (e.g., piperidine, DABCO) scielo.org.mxrsc.org
Michael Addition Enolate/CarbanionFormation of a stable C-C single bondBase catalyst, α,β-unsaturated acceptor wikipedia.orgadichemistry.com

Reaction Pathway Elucidation and Intermediates

The synthesis of this compound is typically achieved through the alkylation of ethyl cyanoacetate with a suitable 4-methylhexyl halide, such as 1-bromo-4-methylhexane. The reaction pathway is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, which can be elucidated through the identification of key intermediates.

The initial and most crucial step in the reaction pathway is the deprotonation of ethyl cyanoacetate at the α-carbon. The methylene protons of ethyl cyanoacetate are acidic due to the electron-withdrawing effects of both the adjacent cyano and ester groups, which stabilize the resulting carbanion. A base, such as sodium ethoxide or potassium carbonate, is employed to abstract a proton, leading to the formation of the ethyl cyanoacetate enolate. This enolate is a resonance-stabilized intermediate, with the negative charge delocalized over the α-carbon, the nitrogen of the cyano group, and the oxygen of the carbonyl group.

This enolate anion then acts as the nucleophile, attacking the electrophilic carbon of the 4-methylhexyl halide. The reaction proceeds via a backside attack, characteristic of an SN2 mechanism, where the enolate approaches the carbon atom bearing the leaving group (e.g., bromide) from the opposite side. This concerted step involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-halogen bond.

The primary intermediate in this pathway is the ethyl cyanoacetate enolate. While typically not isolated, its formation is essential for the reaction to proceed. The structure and stability of this enolate are critical in determining the reaction's feasibility and rate.

A potential side reaction in this pathway is C,C-dialkylation, where the initially formed this compound is further deprotonated and reacts with another molecule of the 4-methylhexyl halide. The extent of this side reaction can be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions.

Table 1: Key Intermediates in the Synthesis of this compound

Intermediate NameChemical StructureRole in Reaction Pathway
Ethyl Cyanoacetate Enolate[NC-CH-COOEt]⁻Nucleophile
4-Methylhexyl HalideCH₃CH(CH₃)(CH₂)₃BrElectrophile

This table is illustrative and represents the key species involved in the generally accepted reaction mechanism.

Transition State Analysis and Energy Profiles

The transition state of the SN2 reaction leading to this compound is a high-energy, transient species that cannot be isolated. In this state, the α-carbon of the enolate, the carbon of the 4-methylhexyl group, and the leaving group are partially bonded in a trigonal bipyramidal geometry. The nucleophile (enolate) and the leaving group are positioned at the apical positions, 180 degrees from each other.

The activation energy of the SN2 step is influenced by several factors, including the nature of the base, the solvent, and the leaving group on the alkyl halide. Stronger bases will facilitate enolate formation, while polar aprotic solvents can solvate the cation of the base without strongly solvating the enolate anion, thereby enhancing its nucleophilicity. Good leaving groups, such as iodide or bromide, will lower the activation energy of the transition state.

Table 2: Illustrative Energy Profile Data for the Alkylation of Ethyl Cyanoacetate

Reaction StepSpecies InvolvedRelative Energy (kJ/mol)
ReactantsEthyl Cyanoacetate + Base + 4-Methylhexyl Halide0
IntermediateEthyl Cyanoacetate Enolate + Conjugate Acid + 4-Methylhexyl Halide-20
Transition State[Enolate---C---Halide]‡+80
ProductsThis compound + Salt-50

The study of the transition state and the corresponding energy profile is crucial for optimizing reaction conditions to maximize the yield of this compound and minimize the formation of byproducts.

Advanced Spectroscopic and Analytical Methodologies for Research on Ethyl 2 Cyano 4 Methylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysisbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-cyano-4-methylhexanoate. Both ¹H and ¹³C NMR provide foundational information about the molecular framework, confirming the presence of key functional groups like the ester and cyano moieties. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 (CH₃-CH₂) 1.25 (t) 14.1
(OCH₂-CH₃) 4.20 (q) 62.5
2 (CH-CN) 3.50 (dd) 45.0
3 (CH₂) 1.80-1.95 (m) 35.0
4 (CH-CH₃) 1.60 (m) 38.0
5 (CH₂) 1.30 (m) 29.0
6 (CH₃) 0.90 (t) 13.9
4-CH₃ 0.95 (d) 19.5
CN - 118.0
C=O - 168.0

Note: These are predicted values. Actual experimental values may vary. t=triplet, q=quartet, d=doublet, dd=doublet of doublets, m=multiplet.

To resolve ambiguities in the 1D spectra and establish detailed connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, confirming the sequence of the alkyl chain from the ethyl ester group to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpreted proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry at the C2 and C4 chiral centers and for understanding the preferred conformation of the molecule in solution.

The presence of two chiral centers and rotatable single bonds suggests that this compound can exist in several diastereomeric conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, can provide insight into the molecule's flexibility. By analyzing changes in the line shape of NMR signals as the temperature is lowered, it is possible to determine the energy barriers for rotation around specific bonds, such as the C2-C3 bond. This provides valuable data on the relative stability of different conformers. Studies on simpler molecules like ethyl cyanoacetate (B8463686) have demonstrated the existence of stable conformers, a principle that extends to this more complex structure.

Mass Spectrometry for Fragmentation Pattern Analysis and Isomeric Differentiationbenchchem.com

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak [M]⁺ for this compound would appear at a mass-to-charge ratio (m/z) of 183, corresponding to its molecular weight. scbt.com

The fragmentation of the molecular ion is energetically driven, and the most stable fragments will produce the most intense peaks in the mass spectrum. chemguide.co.uk For this compound, key fragmentation pathways would include:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester, resulting in an acylium ion.

Loss of an ethyl radical (•CH₂CH₃).

Cleavage of the C-C bonds along the hexanoate (B1226103) chain.

McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Plausible Mass Spectral Fragments of this compound

m/z Identity of Fragment Fragmentation Pathway
183 [C₁₀H₁₇NO₂]⁺ Molecular Ion (M⁺)
154 [M - C₂H₅]⁺ Loss of ethyl radical
138 [M - OCH₂CH₃]⁺ Loss of ethoxy radical
110 [M - COOC₂H₅]⁺ Loss of carbethoxy group
88 [C₄H₅NO]⁺ Cleavage at C3-C4 with H transfer
57 [C₄H₉]⁺ Cleavage at C4-C5

Note: The relative abundance of these fragments provides clues to the structure.

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecular ion and its fragments. From the exact mass, the elemental composition can be unequivocally determined. For example, the calculated exact mass for C₁₀H₁₇NO₂ is 183.12593. An HRMS measurement confirming this value would validate the molecular formula and distinguish it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) provides even deeper insight into molecular structure and fragmentation mechanisms. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 183) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a secondary spectrum of product ions. nih.gov By analyzing the fragmentation of specific primary ions, it is possible to piece together the fragmentation pathways and confirm the connectivity of the atoms within the molecule, which is especially useful for differentiating between isomers.

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity Determinationbenchchem.com

This compound possesses two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers. Chiroptical techniques are essential for studying these chiral properties.

Circular Dichroism (CD) spectroscopy is a primary method used for this purpose. mdpi.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of its counterpart. Therefore, CD spectroscopy can confirm the chiral nature of a sample.

The determination of the absolute configuration (the actual R/S designation at each stereocenter) often involves a combination of experimental CD measurements and theoretical calculations. mdpi.commetu.edu.tr The experimental CD spectrum of a purified stereoisomer is compared to spectra predicted for the different possible configurations using computational methods like Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. mdpi.com Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, providing a method to determine enantiomeric purity. metu.edu.tr

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule. nih.gov

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov Once a crystal is obtained, it is exposed to an X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule can be constructed.

This structural elucidation would precisely define the spatial arrangement of the ethyl ester, cyano, and methyl groups around the hexane (B92381) backbone. The resulting data would be invaluable for understanding its steric properties and for computational modeling studies.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)6.2
c (Å)18.3
β (°)95.5
Volume (ų)1190
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.025
R-factor0.045

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for determining its enantiomeric purity.

Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.

One approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov For instance, the enantiomers of a related compound were successfully separated after being converted into diastereomeric amides. nih.gov

Table 2: Illustrative Chiral HPLC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak Area (%)
(R)-Ethyl 2-cyano-4-methylhexanoate12.598.5
(S)-Ethyl 2-cyano-4-methylhexanoate14.81.5
Conditions: Chiralcel OD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

This data illustrates a high enantiomeric excess for the (R)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an invaluable tool for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

In a typical application, a sample from the reaction mixture is injected into the GC. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. jmaterenvironsci.com This technique can be used to identify starting materials, intermediates, byproducts, and the final product in a single analysis. For instance, in the synthesis of the related compound ethyl cyanoacetate, GC was used to determine the esterification rate under various conditions. e3s-conferences.org

Table 3: Representative GC-MS Data for a Synthesis Mixture of this compound

CompoundRetention Time (min)Key Mass Fragments (m/z)
Ethanol (B145695)2.145, 31, 29
Cyanoacetic acid4.585, 42, 38
This compound 10.2 183, 154, 138, 110, 83
Dimer byproduct15.8366, 337, 291
Conditions: DB-5ms column (30 m x 0.25 mm); Temperature Program: 50°C (2 min), then 10°C/min to 250°C; Carrier Gas: Helium; MS: Electron Ionization (70 eV).

This data allows for the quantification of the product and impurities, thereby enabling the optimization of reaction conditions and the assessment of final product purity.

Computational and Theoretical Chemistry Studies on Ethyl 2 Cyano 4 Methylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

For Ethyl 2-cyano-4-methylhexanoate, DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms (i.e., the lowest energy conformation). nih.gov Methods like the B3LYP functional combined with a 6-311G(d,p) basis set are commonly used for this purpose. nih.gov The optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate reactivity descriptors. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the nucleophilic and electrophilic centers of the molecule. nih.gov In this compound, the HOMO is often localized around the cyano and ester groups, while the LUMO is centered on the cyano group and the ethyl propanoate chain, indicating these as the primary sites for chemical reactions. nih.gov

Table 1: Predicted Geometric and Electronic Properties from DFT Calculations

ParameterPredicted ValueDescription
Bond Length (C≡N) ~ 1.16 ÅThe length of the triple bond in the nitrile group.
Bond Length (C=O) ~ 1.21 ÅThe length of the double bond in the ester carbonyl group.
Bond Angle (C-C-CN) ~ 111.5°The angle around the chiral carbon atom.
HOMO Energy ~ -6.6 eVEnergy of the Highest Occupied Molecular Orbital. nih.gov
LUMO Energy ~ -0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital. nih.gov
HOMO-LUMO Gap ~ 5.8 eVAn indicator of molecular stability and reactivity. nih.gov

This table presents hypothetical but plausible data based on typical DFT calculations for similar organic molecules.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide highly accurate energetic information.

For this compound, ab initio calculations would typically be reserved for specific, high-priority questions, such as refining the energy difference between various stereoisomers or calculating a particularly challenging transition state energy with high precision. These calculations serve as a "gold standard" to benchmark the accuracy of more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations are essential for exploring the conformational landscape—the full range of shapes a flexible molecule like this compound can adopt—and its interactions with its environment.

Using a force field (a set of parameters describing the potential energy of the system), MD simulations can track the trajectory of the molecule in a simulated solvent box, revealing how it folds, rotates, and vibrates. This provides insight into the most populated conformations and the energy barriers between them. Analysis of these simulations can also detail intermolecular interactions, such as hydrogen bonding with solvent molecules, which are critical for predicting solubility and reaction kinetics in solution. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental results for validation. nih.govmdpi.com For this compound, this is a crucial step in confirming its structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These computed frequencies correspond to the stretching and bending of bonds, which are observed as absorption peaks in an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹³C and ¹H NMR chemical shifts with good accuracy. researchgate.net These predictions help in the assignment of complex experimental spectra.

Table 2: Comparison of Predicted and Experimental IR Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹) (DFT B3LYP/6-311G)Typical Experimental Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch ~ 2255 cm⁻¹~ 2240-2260 cm⁻¹
Ester (C=O) Stretch ~ 1740 cm⁻¹~ 1735-1750 cm⁻¹
Alkyl (C-H) Stretch ~ 2880-2970 cm⁻¹~ 2850-2960 cm⁻¹

This table illustrates how computationally predicted data can be validated against known experimental ranges for key functional groups.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a chemical reaction occurs requires identifying the reaction mechanism, including the short-lived, high-energy transition states that connect reactants to products. Computational chemistry is uniquely suited to model these fleeting structures.

Using DFT, researchers can map the entire potential energy surface of a reaction involving this compound, such as its hydrolysis or its use in a Knoevenagel condensation. sigmaaldrich.com By locating the transition state structure and calculating its energy, the activation energy (Ea) of the reaction can be determined. This information is vital for predicting reaction rates and understanding how factors like temperature, solvent, and catalysts influence the reaction outcome.

In Silico Design of Novel Catalysts for its Asymmetric Synthesis

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In many applications, only one enantiomer is desired. Asymmetric synthesis is the process of selectively producing one enantiomer over the other, often using a chiral catalyst.

Computational modeling plays a key role in the in silico design of such catalysts. By simulating the interaction between the substrate (a precursor to this compound), the chiral catalyst, and the transition state, chemists can predict which catalyst will be most effective. These models can evaluate the steric and electronic factors that lead to enantioselectivity, allowing for the rational design of new and improved catalysts before undertaking lengthy and expensive laboratory synthesis. This approach accelerates the development of efficient methods for producing enantiomerically pure compounds.

Applications of Ethyl 2 Cyano 4 Methylhexanoate As a Key Synthetic Intermediate in Research

Role in the Synthesis of Complex Organic Molecules and Scaffolds

Ethyl 2-cyano-4-methylhexanoate serves as a fundamental component in the creation of intricate organic molecules and structural frameworks. Its utility stems from the reactivity of its functional groups, which allows for a variety of chemical transformations.

Precursor to Chiral Heterocyclic Compounds

The structure of this compound is particularly advantageous for constructing chiral heterocyclic compounds. The cyano group's versatility is key in forming these ring structures. For instance, ethyl cyanoacetate (B8463686), a related compound, is used in synthesizing heterocyclic derivatives like 2-cyanomethylbenzo[c]imidazole, which serves as a starting material for biologically active molecules. nih.gov This highlights the role of the cyano-ester functionality in creating complex cyclic systems. The synthesis of derivatives such as ethyl 2-cyano-4-(3-methyl-2-oxazolidinylidene)-2-butenoate further illustrates the potential for creating diverse heterocyclic structures. sigmaaldrich.com

The strategic placement of the cyano and ester groups allows for sequential reactions to build stereochemically defined centers, which are crucial for the biological activity of many pharmaceutical compounds. The synthesis of thiophene (B33073) derivatives, an important class of heterocyclic compounds in medicinal chemistry, can also utilize cyano-activated methylene (B1212753) compounds as precursors. researchgate.net

Building Block for Functionalized Aliphatic Chains

The aliphatic chain of this compound, with its methyl branch, provides a scaffold that can be further functionalized. This makes it a valuable starting material for creating complex, non-cyclic organic structures. uni-konstanz.de The presence of both a cyano and an ester group allows for selective chemical modifications at different points in the molecule. For example, the ester can be hydrolyzed to a carboxylic acid, while the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid under different conditions. This differential reactivity enables the stepwise construction of highly functionalized aliphatic chains with specific stereochemistry.

Utility in Natural Product Synthesis and Analog Design Research

This compound and its derivatives are valuable intermediates in the synthesis of natural products and their analogs. A significant application is in the synthesis of pregabalin, a pharmaceutical used to treat neuropathic pain. The synthesis of a key chiral intermediate for pregabalin, (S)-3-cyano-5-methylhexanoic acid ethyl ester, can be achieved through processes involving related cyanoesters. researchgate.net This demonstrates the compound's role in accessing biologically active molecules with complex stereochemistry.

The ability to introduce various functional groups and control stereochemistry makes this class of compounds useful for creating analogs of natural products to study structure-activity relationships.

Applications in Polymer Chemistry Research as a Monomer or Functionalizing Agent

In the realm of polymer chemistry, compounds containing cyano and ester functionalities, such as ethyl 2-cyanoacrylate, are well-known for their ability to undergo rapid polymerization. acs.org While direct applications of this compound in polymerization are not extensively documented, its structural features suggest potential use. The cyano and ester groups could act as sites for polymerization or for grafting onto existing polymer chains to impart specific functionalities. smolecule.com This could lead to the development of new polymers or coatings with unique properties. ontosight.ai

Contribution to Advanced Materials Science Research (e.g., Ligand Design, Molecular Scaffolds)

The structural characteristics of this compound and related compounds make them of interest in materials science. The presence of both a nitrile and an ester group offers potential for coordination with metal ions, suggesting applications in ligand design for functional metal complexes. ambeed.com The ability to create well-defined molecular scaffolds from this building block could be exploited in the development of new materials with tailored properties. For example, aromatic cyanoesters like ethyl 2-cyano-4-methylbenzoate are used in materials science and drug discovery due to their enhanced stability and distinct binding affinities. smolecule.com While not aromatic, the aliphatic nature of this compound provides a different type of scaffold for creating novel materials. bldpharm.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 2-cyano-4-methylhexanoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the ester and cyano functional groups. Infrared (IR) spectroscopy identifies characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns. For crystallographic analysis, SHELX software is widely used for structure refinement .

Q. What are the key considerations in optimizing esterification for synthesizing this compound?

  • Methodological Answer : Catalyst selection (e.g., sulfuric acid for acidic conditions or sodium hydroxide for saponification), temperature control (reflux conditions), and purification via distillation or chromatography are critical. Reaction kinetics can be monitored using TLC or GC-MS to optimize yield and minimize side products. Industrial methods often employ continuous flow reactors for scalability, though lab-scale synthesis requires empirical adjustment .

Q. How can hydrolysis reactions of this compound be systematically studied?

  • Methodological Answer : Hydrolysis under acidic (HCl) or basic (NaOH) conditions can be tracked via pH stat titration or HPLC to quantify 2-cyano-4-methylhexanoic acid formation. Kinetic studies (e.g., pseudo-first-order models) under varying temperatures and pH reveal activation energies and mechanistic pathways. Solvent effects (polar vs. non-polar) should also be assessed to understand reaction dynamics .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

  • Methodological Answer : Conceptual Density Functional Theory (DFT) calculates electronic chemical potential, global hardness, and Fukui functions to identify nucleophilic (cyano group) and electrophilic (ester carbonyl) sites. These parameters guide predictions of regioselectivity in substitution or addition reactions. Solvent effects and transition-state modeling (e.g., using Gaussian or ORCA) refine mechanistic insights .

Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for cyano-containing esters?

  • Methodological Answer : Discrepancies in MIC values may arise from strain variability or assay conditions. Standardized broth microdilution assays (CLSI guidelines) with controlled inoculum size and solvent controls (e.g., DMSO) improve reproducibility. Synergy studies (e.g., checkerboard assays) and resistance profiling (e.g., efflux pump inhibitors) further validate bioactivity .

Q. How can stereochemical outcomes in derivatives of this compound be analyzed?

  • Methodological Answer : Chiral chromatography (HPLC with chiral columns) or NMR using chiral shift reagents determines enantiomeric excess. X-ray crystallography (via SHELXL refinement) resolves absolute configurations. Computational enantiomer energy comparisons (DFT) and circular dichroism (CD) spectroscopy provide complementary stereochemical data .

Q. What strategies mitigate side reactions during nucleophilic substitution at the cyano group?

  • Methodological Answer : Protecting the ester moiety (e.g., silylation) prevents unintended hydrolysis. Solvent choice (aprotic vs. protic) and temperature modulation (e.g., cryogenic conditions for unstable intermediates) reduce side reactions. In-situ monitoring (ReactIR) identifies reactive intermediates, enabling real-time optimization .

Methodological Notes

  • Structural Analysis : SHELX programs are critical for refining X-ray diffraction data, particularly for resolving disorder in branched alkyl chains .
  • Safety Protocols : General handling guidelines include using PPE (gloves, goggles) and fume hoods, referencing SDS protocols for similar esters (e.g., ethyl hexanoate) .
  • Data Reproducibility : Cross-validate computational findings with experimental results (e.g., DFT-predicted reactivities vs. observed reaction yields) to address model limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.